molecular formula C13H16BrN3 B1483643 2-(4-bromo-1-isobutyl-5-methyl-1H-pyrazol-3-yl)pyridine CAS No. 2098107-48-1

2-(4-bromo-1-isobutyl-5-methyl-1H-pyrazol-3-yl)pyridine

Cat. No.: B1483643
CAS No.: 2098107-48-1
M. Wt: 294.19 g/mol
InChI Key: QJOWXSWEPISQRL-UHFFFAOYSA-N
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Description

2-(4-bromo-1-isobutyl-5-methyl-1H-pyrazol-3-yl)pyridine is a useful research compound. Its molecular formula is C13H16BrN3 and its molecular weight is 294.19 g/mol. The purity is usually 95%.
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Biological Activity

2-(4-bromo-1-isobutyl-5-methyl-1H-pyrazol-3-yl)pyridine is a heterocyclic compound that has gained attention in medicinal chemistry due to its potential biological activities. This compound features a pyrazole ring with a bromine substituent, an isobutyl group, and a pyridine ring, which contribute to its pharmacological properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C13H16BrN3\text{C}_{13}\text{H}_{16}\text{BrN}_3

Key Features:

  • Pyrazole Ring: Contains two nitrogen atoms and is known for various biological activities.
  • Bromine Substitution: Enhances the compound's reactivity and biological interaction.
  • Isobutyl Group: Increases lipophilicity, potentially affecting absorption and distribution.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the pyrazole scaffold. For instance, derivatives similar to this compound have shown significant antiproliferative effects against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. The mechanisms often involve the inhibition of key signaling pathways associated with cell proliferation and survival .

Anti-inflammatory Effects

Research indicates that pyrazole derivatives exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. For example, compounds with similar structures have demonstrated selective inhibition of COX-1 and COX-2, leading to reduced inflammatory responses. The IC50 values for these activities are often in the low micromolar range, suggesting potent effects .

The biological activity of this compound is thought to involve:

  • Enzyme Inhibition: Compounds may bind to active sites of enzymes, altering their function.
  • Receptor Modulation: Interaction with specific receptors can lead to downstream signaling changes.
  • Cell Cycle Arrest: Inducing apoptosis in cancer cells by disrupting cell cycle progression.

Research Findings and Case Studies

Several studies have explored the biological activity of pyrazole derivatives:

StudyFindings
Demonstrated potent anticancer activity against multiple cell lines.
Showed selective COX inhibition with significant anti-inflammatory effects.
Highlighted the importance of structural modifications for enhancing biological activity.

Synthetic Routes

The synthesis of this compound typically involves multi-step reactions:

  • Formation of Pyrazole Ring: Achieved through the reaction of hydrazine with suitable carbonyl compounds.
  • Bromination: The introduction of bromine at the 4-position is performed using bromination agents.
  • Coupling Reaction: Final coupling with pyridine derivatives is often facilitated by palladium-catalyzed methods such as Suzuki coupling.

Properties

IUPAC Name

2-[4-bromo-5-methyl-1-(2-methylpropyl)pyrazol-3-yl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrN3/c1-9(2)8-17-10(3)12(14)13(16-17)11-6-4-5-7-15-11/h4-7,9H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJOWXSWEPISQRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC(C)C)C2=CC=CC=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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